

A Technical Guide to the Spectroscopic Characterization of Aflavazole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Aflavazole	
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Introduction

Aflavazole is a structurally complex indole diterpenoid, a class of natural products known for their diverse biological activities, including anti-insectan properties.[1][2] The elucidation and confirmation of its intricate molecular architecture rely heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed overview of the expected spectroscopic data for Aflavazole and the experimental protocols for their acquisition and analysis.

Disclaimer: Specific experimental spectroscopic data for **Aflavazole** is not widely available in the public domain. The data presented in the following tables are representative values derived from the analysis of structurally related indole diterpenoids and carbazole alkaloids. These values are intended to serve as a reference for researchers working on the isolation and characterization of **Aflavazole** and similar compounds.

Data Presentation Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for the complete structure elucidation of complex organic molecules like **Aflavazole**.[3] By analyzing the chemical shifts, coupling constants, and



correlations in ¹H and ¹³C NMR spectra, the connectivity and stereochemistry of the molecule can be determined.

Table 1: Representative ¹H NMR Spectroscopic Data for the **Aflavazole** Core Structure

Proton	Expected Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic Protons (Carbazole/Indole)	7.0 - 8.5	m, d, t	7.0 - 8.5
Vinylic Protons	5.0 - 6.5	m, d	1.0 - 10.0
Methine Protons (Aliphatic)	1.5 - 4.0	m, d, dd	2.0 - 12.0
Methylene Protons (Aliphatic)	1.0 - 3.5	m, dd, dt	2.0 - 14.0
Methyl Protons	0.8 - 2.5	s, d	6.0 - 7.5
NH Proton (Indole/Carbazole)	7.5 - 11.0	br s	-

Chemical shifts are referenced to a standard solvent signal.[4]

Table 2: Representative ¹³C NMR Spectroscopic Data for the **Aflavazole** Core Structure

Carbon	Expected Chemical Shift (δ , ppm)
Aromatic Carbons (Carbazole/Indole)	110 - 145
Vinylic Carbons	115 - 150
Quaternary Carbons (Aliphatic)	35 - 60
Methine Carbons (Aliphatic)	30 - 70
Methylene Carbons (Aliphatic)	20 - 60
Methyl Carbons	15 - 30
Quaternary Carbons (Aliphatic) Methine Carbons (Aliphatic) Methylene Carbons (Aliphatic)	35 - 60 30 - 70 20 - 60



Chemical shifts are referenced to a standard solvent signal.[5]

Infrared (IR) Spectroscopy Data

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Table 3: Representative IR Absorption Bands for Aflavazole

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3400 - 3200	N-H Stretch	Indole, Carbazole	Medium, Broad
3100 - 3000	C-H Stretch	Aromatic, Vinylic	Medium
2960 - 2850	C-H Stretch	Aliphatic	Strong
1650 - 1600	C=C Stretch	Aromatic, Alkene	Medium to Weak
1470 - 1440	C-H Bend	CH ₂ , CH ₃	Medium
1380 - 1365	C-H Bend	СН₃	Medium
750 - 700	C-H Bend	Aromatic (out-of- plane)	Strong

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands unique to the molecule's overall structure.[6][7]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Table 4: Expected Mass Spectrometry Data for Aflavazole



lon	m/z	Description
[M+H]+	Expected Molecular Weight + 1	Protonated molecular ion
[M+Na]+	Expected Molecular Weight + 23	Sodiated molecular ion
[M]+·	Expected Molecular Weight	Molecular ion (in EI-MS)
Fragment Ions	Varies	Characteristic fragments resulting from the cleavage of the indole, carbazole, and diterpene moieties. Common losses include small molecules like H ₂ O, CO, and cleavage of the terpene skeleton.[8][9][10] [11]

Experimental Protocols NMR Spectroscopy

- Sample Preparation: A sample of Aflavazole (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard one-dimensional (1D) experiments include proton (¹H) and carbon (¹³C) acquisitions. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the complete connectivity of the molecule.
- Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The resulting spectra are then analyzed to determine chemical shifts, coupling constants, and through-space correlations (from NOESY experiments) to elucidate the final structure.



Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid Aflavazole sample can be mixed with
 potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the
 compound in a suitable solvent (e.g., chloroform) can be deposited on a salt plate (e.g., NaCl
 or KBr) and the solvent evaporated. For Attenuated Total Reflectance (ATR)-IR, the solid
 sample is placed directly on the ATR crystal.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.
- Data Analysis: The positions, shapes, and intensities of the absorption bands are correlated with specific functional groups using standard correlation tables.[6][7]

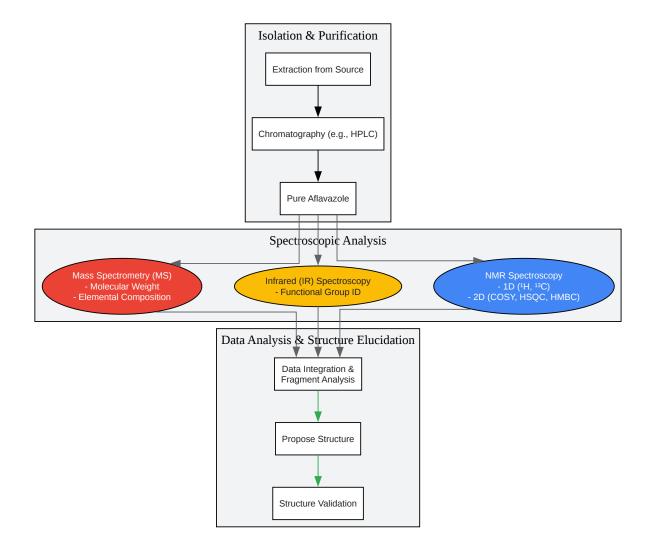
Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **Aflavazole** is prepared in a suitable volatile solvent, such as methanol or acetonitrile. For electrospray ionization (ESI), a small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) may be added to promote ionization.
- Data Acquisition: The sample solution is introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system (LC-MS). High-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is employed to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation and obtain structural information.
- Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to determine the
 molecular weight. The fragmentation pattern is analyzed to identify characteristic neutral
 losses and fragment ions, which helps in confirming the structural components of the
 molecule.[8][9][10][11]

Visualization Spectroscopic Analysis Workflow



The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like **Aflavazole**.



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Caption: A generalized workflow for the isolation and spectroscopic structure elucidation of **Aflavazole**.

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of Aflavazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161664#spectroscopic-data-for-aflavazole-nmr-ir-ms]

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